3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid
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Overview
Description
3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate:
Coupling with Furan Ring: The trifluoromethoxyphenyl intermediate is then coupled with a furan ring using Suzuki-Miyaura cross-coupling reaction. This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate, in a solvent such as toluene or ethanol.
Formation of Acrylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid undergoes various chemical reactions, including:
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethoxy)phenylboronic acid
Uniqueness
3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid is unique due to its combination of a trifluoromethoxy group, a furan ring, and an acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H9F3O4 |
---|---|
Molecular Weight |
298.21 g/mol |
IUPAC Name |
(E)-3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-12-4-2-1-3-10(12)11-7-5-9(20-11)6-8-13(18)19/h1-8H,(H,18,19)/b8-6+ |
InChI Key |
NZKLTODPPZSQAT-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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